molecular formula C18H17NO4 B8342015 1,3-Dihydro-isoindole-2,5-dicarboxylic acid 2-benzyl ester 5-methyl ester

1,3-Dihydro-isoindole-2,5-dicarboxylic acid 2-benzyl ester 5-methyl ester

Cat. No. B8342015
M. Wt: 311.3 g/mol
InChI Key: IERUTHJTNGGJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575193B2

Procedure details

1,3-Dihydro-isoindole-2,5-dicarboxylic acid 2-benzyl ester 5-methyl ester (2.25 g) is suspended in THF (8 mL) and treated with an aqueous 2N LiOH solution. (5.51 mL) and stirred 14 h at ambient temperature. After evaporation, the residue is partitioned between dichloromethane and water. The organic phase is dried and evaporated. 2.05 g of the title compound are obtained with MP 197-199° C.
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[CH2:10][N:9]([C:14]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:15])[CH2:8]2)=[O:4].[Li+].[OH-]>C1COCC1>[CH2:17]([O:16][C:14]([N:9]1[CH2:8][C:7]2[C:11](=[CH:12][CH:13]=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=2)[CH2:10]1)=[O:15])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
COC(=O)C=1C=C2CN(CC2=CC1)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
(5.51 mL) and stirred 14 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between dichloromethane and water
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2=CC=C(C=C2C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.